

1H NMR and 13C NMR spectrum assignment for phenylacetone oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetone oxime*

Cat. No.: *B081983*

[Get Quote](#)

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of **Phenylacetone Oxime**

For researchers and professionals in drug development and chemical analysis, accurate structural elucidation of compounds is paramount. **Phenylacetone oxime**, a known metabolite of amphetamine and a precursor in various chemical syntheses, presents an interesting case for spectroscopic analysis due to the presence of E and Z isomers. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the E and Z isomers of **phenylacetone oxime**, supported by experimental and predicted data. Furthermore, it briefly compares NMR spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique.

1H and 13C NMR Spectroscopy of Phenylacetone Oxime

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For **phenylacetone oxime**, the presence of two stereoisomers, (E)-**phenylacetone oxime** and (Z)-**phenylacetone oxime**, results in distinct NMR spectra for each isomer.

Data Presentation

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the E and Z isomers of **phenylacetone oxime**. The predicted data has been generated using reputable NMR prediction software to supplement the available experimental values. For

comparison, the experimental NMR data for the parent compound, phenylacetone, is also provided.

Table 1: ^1H NMR Spectral Data of **Phenylacetone Oxime** Isomers and Phenylacetone

Compound/Iso mer	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
(E)- Phenylacetone Oxime	-OH	~13.36 (Experimental, in DMSO-d6)[1]	br s	-
C ₆ H ₅ -	7.20-7.40 (Predicted)	m	-	
-CH ₂ -	3.65 (Predicted)	s	-	
-CH ₃	1.85 (Predicted)	s	-	
(Z)- Phenylacetone Oxime	-OH	~13.26 (Experimental, in DMSO-d6)[1]	br s	-
C ₆ H ₅ -	7.20-7.40 (Predicted)	m	-	
-CH ₂ -	3.55 (Predicted)	s	-	
-CH ₃	2.05 (Predicted)	s	-	
Phenylacetone	C ₆ H ₅ -	7.15-7.35 (Experimental)	m	-
-CH ₂ -	3.68 (Experimental)	s	-	
-CH ₃	2.14 (Experimental)	s	-	

Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.

Table 2: ^{13}C NMR Spectral Data of **Phenylacetone Oxime** Isomers and Phenylacetone

Compound/Isomer	Carbon Assignment	Chemical Shift (δ) ppm
(E)-Phenylacetone Oxime	C=N	157.5 (Predicted)
C ₆ H ₅ - (Cq)		136.0 (Predicted)
C ₆ H ₅ - (CH)		129.0, 128.5, 126.5 (Predicted)
-CH ₂ -		30.0 (Predicted)
-CH ₃		12.0 (Predicted)
(Z)-Phenylacetone Oxime	C=N	157.0 (Predicted)
C ₆ H ₅ - (Cq)		136.2 (Predicted)
C ₆ H ₅ - (CH)		129.1, 128.6, 126.6 (Predicted)
-CH ₂ -		35.0 (Predicted)
-CH ₃		20.0 (Predicted)
Phenylacetone	C=O	206.7 (Experimental)
C ₆ H ₅ - (Cq)		134.4 (Experimental)
C ₆ H ₅ - (CH)		129.4, 128.6, 126.9 (Experimental)
-CH ₂ -		50.9 (Experimental)
-CH ₃		29.1 (Experimental)

Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.

Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides detailed structural information, GC-MS is a powerful alternative for the separation and identification of volatile and semi-volatile compounds like **phenylacetone**

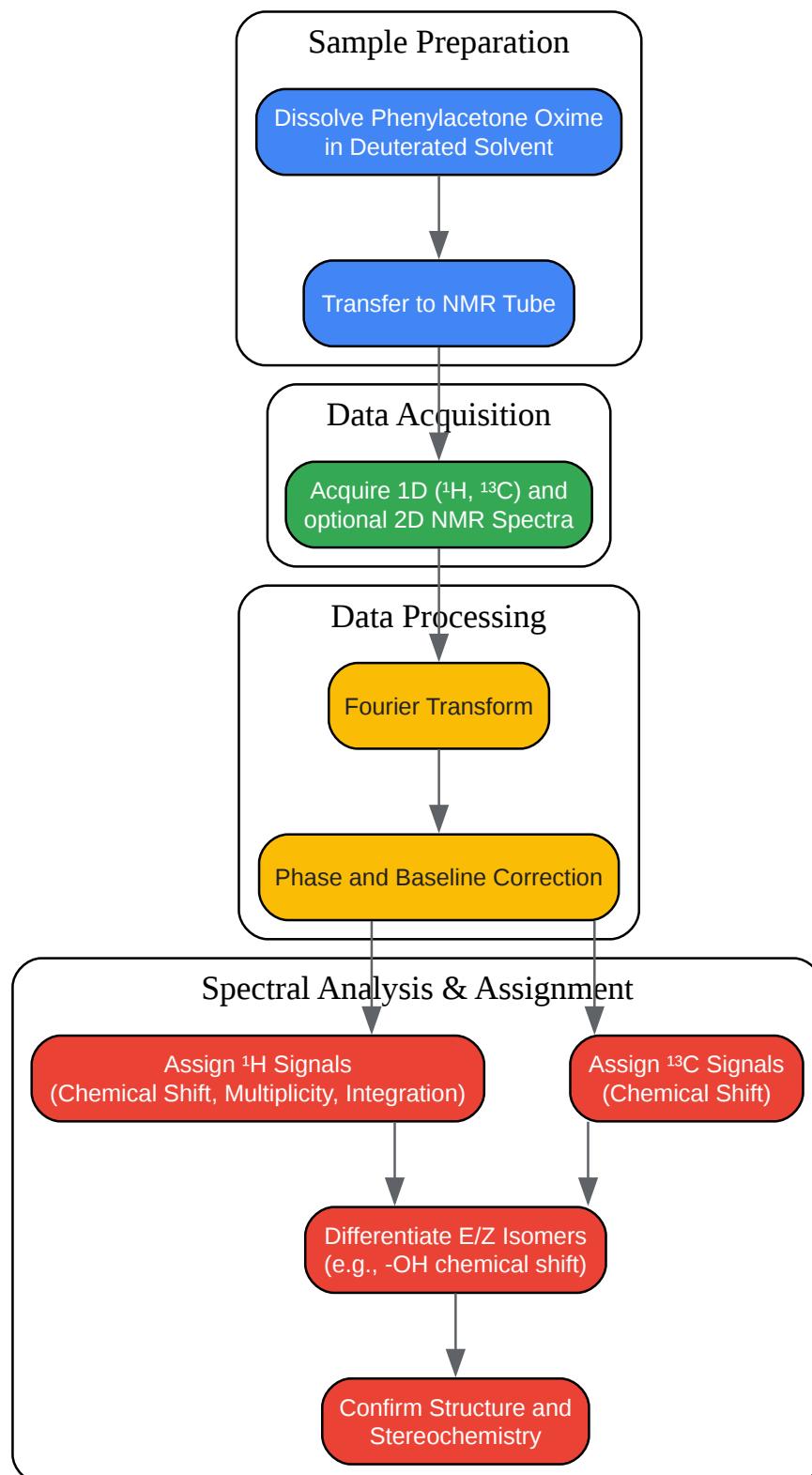
oxime.

Table 3: Comparison of NMR and GC-MS for **Phenylacetone Oxime** Analysis

Feature	NMR Spectroscopy	Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.	Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.
Information Provided	Detailed molecular structure, including connectivity and stereochemistry.	Molecular weight and fragmentation pattern, which can be used for compound identification by library matching.
Isomer Differentiation	Can readily distinguish between E and Z isomers based on differences in chemical shifts.	May require specific chromatographic conditions or derivatization to separate E and Z isomers.
Sample Requirements	Requires 5-25 mg for ¹ H NMR and 50-100 mg for ¹³ C NMR of purified sample dissolved in a deuterated solvent. [2]	Requires a small amount of sample that can be vaporized without decomposition.
Analysis Time	Can range from a few minutes for a simple ¹ H spectrum to several hours for more complex 2D experiments.	Typically faster for routine analysis, with run times often in the range of minutes.

Experimental Protocols

NMR Spectroscopy


A general protocol for acquiring ^1H and ^{13}C NMR spectra of a compound like **phenylacetone oxime** is as follows:

- Sample Preparation: Dissolve 5-25 mg of the purified **phenylacetone oxime** sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean 5 mm NMR tube.[\[2\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the signals in the ^1H spectrum to determine proton ratios and analyze the multiplicities and coupling constants to deduce connectivity. Assign the signals in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizations

Molecular Structures and Atom Numbering

To facilitate the discussion of NMR assignments, the structures of (E)- and (Z)-**phenylacetone oxime** with atom numbering are provided below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publish.uwo.ca [publish.uwo.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum assignment for phenylacetone oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081983#1h-nmr-and-13c-nmr-spectrum-assignment-for-phenylacetone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com